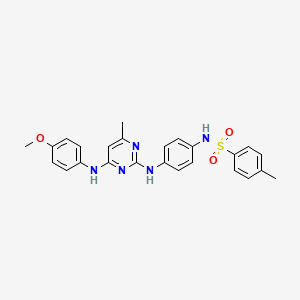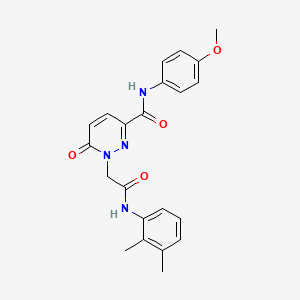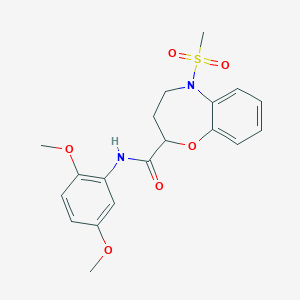![molecular formula C21H16ClFN4O2S2 B11241485 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B11241485.png)
3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Coupling of the Thiazole and Oxadiazole Rings: The thiazole and oxadiazole rings can be coupled using a sulfanyl linker, typically through a nucleophilic substitution reaction.
Introduction of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
科学研究应用
3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and oxadiazole derivatives have shown efficacy.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
作用机制
The mechanism of action of 3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and oxadiazole rings may facilitate binding to these targets, while the propanamide moiety could enhance the compound’s bioavailability and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-1,3-thiazole derivatives
- 1,2,4-oxadiazole derivatives
- N-(2-fluorophenyl)propanamide derivatives
Uniqueness
3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H16ClFN4O2S2 |
|---|---|
分子量 |
475.0 g/mol |
IUPAC 名称 |
3-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C21H16ClFN4O2S2/c22-14-7-5-13(6-8-14)17-11-30-21(25-17)31-12-18-26-20(29-27-18)10-9-19(28)24-16-4-2-1-3-15(16)23/h1-8,11H,9-10,12H2,(H,24,28) |
InChI 键 |
MDSVUQRRBSYSLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(3,4-Dimethoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11241415.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11241425.png)
![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11241435.png)
![6-allyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241442.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11241449.png)
![4-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}morpholine](/img/structure/B11241453.png)
![2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11241457.png)

![Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-C]pyridine-3-carboxylate](/img/structure/B11241469.png)

![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11241479.png)
![6-Allyl-N-sec-butyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11241493.png)
